1-{2-[(3-Fluoro-4-methoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1-{[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a fluorinated methoxyphenyl group and a carbamoylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-{[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving pyridine derivatives.
Industry: It could be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action for 1-{[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyphenylboronic acid: This compound shares the fluorinated methoxyphenyl group but lacks the pyridine ring and carbamoylmethyl group.
Indole derivatives: These compounds have a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
1-{[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl}-6-oxopyridine-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13FN2O5 |
---|---|
Molecular Weight |
320.27 g/mol |
IUPAC Name |
1-[2-(3-fluoro-4-methoxyanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13FN2O5/c1-23-12-4-3-10(6-11(12)16)17-13(19)8-18-7-9(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22) |
InChI Key |
KBCUPFXJSMYJHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)F |
Origin of Product |
United States |
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